molecular formula C11H10N2O4 B11877946 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid CAS No. 1146293-67-5

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Cat. No.: B11877946
CAS No.: 1146293-67-5
M. Wt: 234.21 g/mol
InChI Key: JIFBFUPUFGYDCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a heterocyclic compound with a quinazoline core structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzoic acid with dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate, which is then cyclized to yield the desired quinazoline derivative .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Solvent-free conditions or the use of green solvents like ethanol are preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is unique due to its quinazoline core structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial purposes .

Properties

CAS No.

1146293-67-5

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

1,3-dimethyl-2,4-dioxoquinazoline-7-carboxylic acid

InChI

InChI=1S/C11H10N2O4/c1-12-8-5-6(10(15)16)3-4-7(8)9(14)13(2)11(12)17/h3-5H,1-2H3,(H,15,16)

InChI Key

JIFBFUPUFGYDCN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)O)C(=O)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.